N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine
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Overview
Description
N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The ethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce amines or thiols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A core structure in many biologically active compounds.
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
1,2,4-Thiadiazole: Another isomer with distinct biological activities
Uniqueness
N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3S2 |
---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C7H13N3S2/c1-3-8-4-5-11-7-10-9-6(2)12-7/h8H,3-5H2,1-2H3 |
InChI Key |
INCSYVPPFOKKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=NN=C(S1)C |
Origin of Product |
United States |
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